methyl {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of coumarins and derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of methyl {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with 4-chlorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Methyl {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Methyl {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Mechanism of Action
The mechanism of action of methyl {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters in the brain. This inhibition leads to increased levels of neurotransmitters, which can have therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
Methyl {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique compared to other similar compounds due to its specific substitution pattern on the coumarin core. Similar compounds include:
7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one: This compound has a similar structure but with a different substitution pattern, leading to variations in biological activity.
4-aminomethyl-7-benzyloxy-2H-chromen-2-ones: These compounds are studied for their multi-targeting properties, including inhibition of cholinesterases and monoamine oxidase B
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific fields.
Biological Activity
Methyl {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores its biological activity, including enzyme inhibition, potential therapeutic uses, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C20H17ClO5 |
Molecular Weight | 372.8 g/mol |
IUPAC Name | methyl 2-[7-[(4-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI | InChI=1S/C20H17ClO5/c1-12-15-8-7-14(25-11-13-5-3-4-6-17(13)21)9-18(15)26-20(23)16(12)10-19(22)24-2/h3-9H,10-11H2,1-2H3 |
Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Cl)CC(=O)OC |
1. Enzyme Inhibition
This compound has been studied for its inhibitory effects on various enzymes, particularly:
Monoamine Oxidase B (MAO-B):
Research indicates that this compound acts as a potent inhibitor of MAO-B, an enzyme associated with neurodegenerative diseases like Parkinson's and Alzheimer's . The structure of the compound allows it to bind effectively to the active site of MAO-B, inhibiting its activity, which can help in managing symptoms of these diseases.
Cholinesterases (AChE and BChE):
The compound exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the brain. Studies have shown that derivatives of this compound can achieve low micromolar IC50 values against these enzymes, suggesting significant potential in treating cognitive disorders .
2. Antioxidant Activity
Coumarin derivatives are often recognized for their antioxidant properties. This compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly beneficial in preventing cellular damage associated with aging and various diseases .
3. Anti-inflammatory Effects
In vitro studies have indicated that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation. The mechanism involves modulation of inflammatory pathways and cytokine production .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on MAO-B Inhibition:
A study published in Frontiers in Pharmacology evaluated the structure–activity relationship (SAR) of various coumarin derivatives, highlighting that modifications at specific positions significantly enhance MAO-B inhibition. The tested compound showed an IC50 value in the nanomolar range against MAO-B . -
Cholinesterase Inhibition:
Research conducted on a series of coumarin derivatives indicated that methyl {7-[4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-y}acetate exhibited competitive inhibition against AChE and BChE with IC50 values significantly lower than those of conventional inhibitors like donepezil . -
Antioxidant Activity Assessment:
A study assessed the antioxidant capacity using DPPH and ABTS assays, where methyl {7-[4-chlorobenzyl)oxy]-4-methyl-2-oho-coumarin} demonstrated strong radical scavenging activity compared to standard antioxidants such as ascorbic acid .
Properties
Molecular Formula |
C20H17ClO5 |
---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
methyl 2-[7-[(4-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C20H17ClO5/c1-12-16-8-7-15(25-11-13-3-5-14(21)6-4-13)9-18(16)26-20(23)17(12)10-19(22)24-2/h3-9H,10-11H2,1-2H3 |
InChI Key |
VGZZDRZKLKRAON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)Cl)CC(=O)OC |
Origin of Product |
United States |
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